2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Overview
Description
EINECS 282-738-5, also known as 2-carboxyethyl phosphonic acid, is a chemical compound widely used in various industrial and scientific applications. It is recognized for its unique properties and versatility, making it a valuable substance in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-carboxyethyl phosphonic acid is typically synthesized through the reaction of phosphorous acid with acrylonitrile, followed by hydrolysis. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-carboxyethyl phosphonic acid involves large-scale reactors where the reactants are combined under specific conditions to optimize the reaction rate and product quality. The process is carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-carboxyethyl phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonic compounds.
Substitution: It participates in substitution reactions where the carboxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different industrial processes and scientific research.
Scientific Research Applications
2-carboxyethyl phosphonic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other phosphonic acid derivatives and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a chelating agent in various biological experiments.
Mechanism of Action
The mechanism by which 2-carboxyethyl phosphonic acid exerts its effects involves its ability to chelate metal ions, thereby preventing corrosion. It interacts with metal surfaces, forming a protective layer that inhibits oxidation and other corrosive processes. This chelation process is crucial in its role as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Aminomethylphosphonic acid
- Ethylphosphonic acid
- Methylphosphonic acid
Uniqueness
Compared to similar compounds, 2-carboxyethyl phosphonic acid is unique due to its specific structure, which provides enhanced chelating properties and makes it particularly effective in preventing corrosion in hard water conditions. Its versatility and effectiveness in various applications set it apart from other phosphonic acids.
Properties
CAS No. |
84370-78-5 |
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Molecular Formula |
C62H120O8S2Sn |
Molecular Weight |
1176.5 g/mol |
IUPAC Name |
octadecyl 3-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-(3-octadecoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C21H41O2.2C10H20O2S.Sn/c2*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-3-5-6-9(4-2)7-12-10(11)8-13;/h2*2-20H2,1H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2 |
InChI Key |
RLUQNBRMDCXGLH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC[Sn](CCC(=O)OCCCCCCCCCCCCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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